![molecular formula C21H17N7O4 B3033525 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-99-2](/img/structure/B3033525.png)
6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can accommodate various substituents. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones required specific substituents for phosphodiesterase inhibitory activity, with a n-propoxy group at the 2-position being crucial for activity . Similarly, 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines were synthesized through deacylation and reduction pathways, with the potential for further functionalization at the 6-position . The synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives involved consecutive reactions starting from 5-substituted 1,3,4-thiadiazol-2-amines, demonstrating the versatility of these synthetic routes .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of multiple heterocyclic rings, which are crucial for their biological activity. For example, the presence of a pyrazolo[3,4-d]pyrimidone core is associated with cGMP phosphodiesterase inhibitory activity . The triazolo[1,5-a]pyrimidine scaffold is another example of a heterocyclic system that can be easily modified at various positions to yield new derivatives with potential biological activities .
Chemical Reactions Analysis
The reactivity of these heterocyclic compounds is influenced by their functional groups and the presence of multiple rings. For instance, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of new isoxazolo and pyrazolo-triazolo-pyrimidine derivatives . These reactions demonstrate the compounds' ability to undergo ring transformations and form new heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features and substituents. The introduction of specific groups, such as the 2-n-propoxy on the phenyl ring, can significantly affect the compounds' solubility, stability, and biological activity . The ability to undergo various chemical reactions also indicates that these compounds can have diverse physical properties, which can be tailored for specific applications, such as antihypertensive or antiallergy activities .
properties
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O4/c1-30-15-9-8-13(10-16(15)31-2)19-23-17(32-25-19)11-27-12-22-20-18(21(27)29)24-26-28(20)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIXNLDXASILMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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